
2,2-Dichloro-1-(5-chloro-6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dichloro-1-(5-chloro-6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(5-chloro-6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-6-hydroxyquinoline and 2,2-dichloroethanone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., ethanol or methanol) and a catalyst (e.g., acid or base).
Reaction Steps: The key steps include the formation of the quinoline ring, chlorination, and subsequent hydrolysis to introduce the hydroxyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as chromatography and crystallization are used for purification.
化学反应分析
Types of Reactions
2,2-Dichloro-1-(5-chloro-6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The chlorine atoms can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic reagents like ammonia (NH3) or thiourea (NH2CSNH2) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinoline ketone, while substitution with an amine may produce an aminoquinoline derivative.
科学研究应用
2,2-Dichloro-1-(5-chloro-6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2-Dichloro-1-(5-chloro-6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cell proliferation.
相似化合物的比较
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial agent with hydroxyl and chloro substituents.
Quinoline: The parent compound of the quinoline family, used in various chemical and pharmaceutical applications.
Uniqueness
2,2-Dichloro-1-(5-chloro-6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chloro and hydroxy substituents make it a versatile intermediate for further chemical modifications.
属性
CAS 编号 |
62300-90-7 |
|---|---|
分子式 |
C11H10Cl3NO2 |
分子量 |
294.6 g/mol |
IUPAC 名称 |
2,2-dichloro-1-(5-chloro-6-hydroxy-3,4-dihydro-2H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C11H10Cl3NO2/c12-9-6-2-1-5-15(11(17)10(13)14)7(6)3-4-8(9)16/h3-4,10,16H,1-2,5H2 |
InChI 键 |
RBWYRAQWXIIIRP-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=CC(=C2Cl)O)N(C1)C(=O)C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



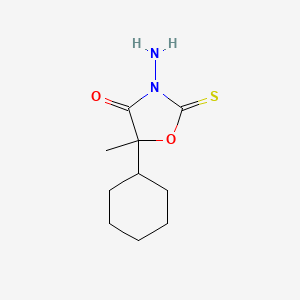


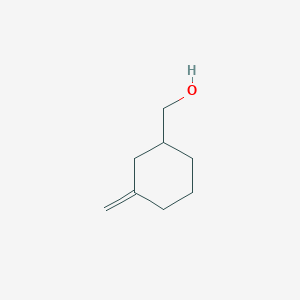
![(2R,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12896192.png)
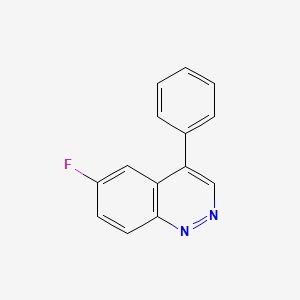
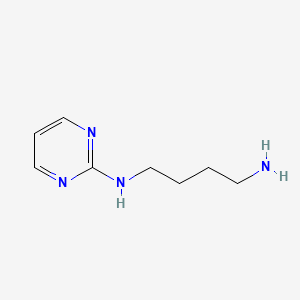

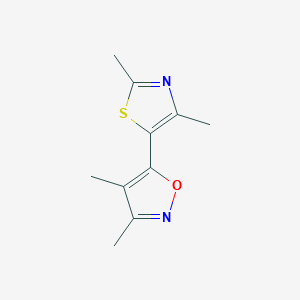
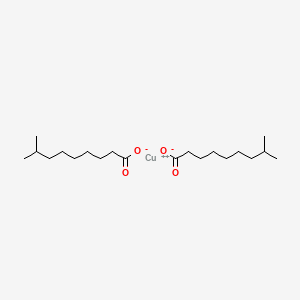
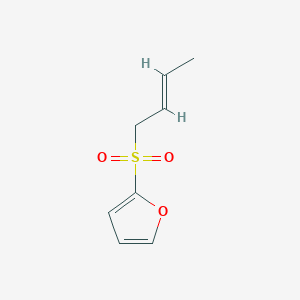
![1-[5-Hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one](/img/structure/B12896253.png)
![6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12896254.png)
